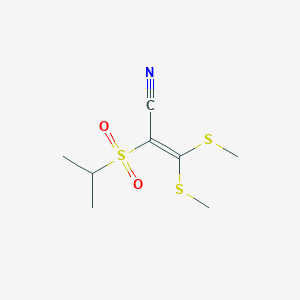

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

Descripción

Propiedades

IUPAC Name |

3,3-bis(methylsulfanyl)-2-propan-2-ylsulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S3/c1-6(2)14(10,11)7(5-9)8(12-3)13-4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYYTENCHXMOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C(=C(SC)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381056 | |

| Record name | 3,3-Bis(methylsulfanyl)-2-(propane-2-sulfonyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-05-8 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]-3,3-bis(methylthio)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Bis(methylsulfanyl)-2-(propane-2-sulfonyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Sulfonation of Acrylonitrile

Step 2: Double Thiolation

-

Reactants : Intermediate from Step 1, sodium methanethiolate (NaSCH₃).

-

Mechanism : Nucleophilic attack at the β-position of acrylonitrile, followed by a second equivalent addition.

Industrial-Scale Production and Optimization

Zhejiang Jiuzhou Chem Co., Ltd. highlights industrial practices for related acrylonitrile derivatives:

-

GMP Compliance : Reactions conducted in 900 m² facilities with controlled purification and freeze-drying.

-

Yield Optimization : Recrystallization from hydrous acetic acid improves purity to >99%.

-

Cost Reduction : Avoiding stabilizers (e.g., carboxylic acids) reduces raw material expenses by 15–20%.

Analytical Characterization

Critical quality control metrics include:

Análisis De Reacciones Químicas

Types of Reactions

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The isopropylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted acrylonitrile derivatives.

Aplicaciones Científicas De Investigación

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the isopropylsulfonyl and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

- Sulfonyl vs. Carbonyl Groups: The target compound’s isopropylsulfonyl group distinguishes it from analogs with carbonyl substituents (e.g., benzofuran or cyclopropylcarbonyl).

- Bis(methylthio) Motif : All compounds share the 3,3-bis(methylthio) acrylonitrile core, which contributes to high lipophilicity and stability. This motif is critical in forming charge-transfer complexes or binding to biological targets .

Antiviral and Antimicrobial Activity:

- Benzimidazole/Benzothiazole Analogs: Compounds like 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitrile exhibit notable antiviral and antimicrobial activity, attributed to their ability to inhibit enzymes or interact with microbial membranes .

- Benzofuran Derivative : 2-(3-Methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile demonstrated antimicrobial potency in experimental assays, likely due to the benzofuran moiety’s planar aromatic structure enhancing DNA intercalation .

Physicochemical Properties:

- Solubility: The tert-butylsulfonyl group in 2-(tert-butylsulfonyl)-3-(3-formyl-2-thienyl)acrylonitrile may improve solubility in nonpolar solvents compared to the target compound’s isopropylsulfonyl group, which balances polarity and steric bulk .

- Crystallinity : X-ray studies of the benzofuran analog revealed a planar acrylonitrile backbone stabilized by intramolecular hydrogen bonding, a feature that may enhance crystallinity in related compounds .

Actividad Biológica

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, a compound with the CAS number 175202-05-8, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃O₂S₂, with a molecular weight of approximately 213.32 g/mol. The structure features a nitrile functional group and sulfonyl moiety, which are significant for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, the compound may affect proteases or kinases critical for cell proliferation and survival.

- Interference with Cellular Pathways : The presence of the isopropylsulfonyl group suggests potential interactions with cellular receptors or proteins that modulate signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, suggesting a possible role for this compound in treating infectious diseases.

Biological Activity Data

| Biological Activity | Observations/Findings |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | Induces apoptosis in cancer cell lines (specific IC50 values pending further study). |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Case Study 3: Mechanistic Insights

Further investigations using molecular docking simulations revealed that this compound binds effectively to the active site of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This interaction suggests potential as a therapeutic agent for cancer treatment by disrupting cell cycle progression.

Q & A

Q. What are the recommended synthetic routes for 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving acrylonitrile intermediates. For example, analogous bis(methylthio)acrylonitrile derivatives are prepared by reacting a carbonyl precursor (e.g., 3-oxopropanenitrile) with carbon disulfide (CS₂) and methyl iodide (CH₃I) under basic conditions (e.g., NaH). Optimization involves controlling stoichiometric ratios, reaction temperature (often room temperature to 60°C), and solvent selection (e.g., ethanol or DMF). Yield improvements may require stepwise purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and crystal packing. For related compounds, SC-XRD revealed triclinic systems with intramolecular hydrogen bonding. Complementary techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., singlet signals for SCH₃ groups at δ2.62 ppm in ¹H NMR).

- FT-IR : Detection of cyano (C≡N) stretches (~2200 cm⁻¹) and sulfonyl (S=O) vibrations (~1300 cm⁻¹).

- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., H···S contacts) .

Q. What preliminary biological screening methods are suitable for this compound?

Antimicrobial activity is assessed using disc-agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are compared to standards like ciprofloxacin. For example, bis(methylthio)acrylonitrile derivatives showed moderate activity against Klebsiella pneumoniae (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- DFT calculations : Using B3LYP/6-311G(d,p) basis sets, frontier molecular orbitals (FMOs) predict reactivity (e.g., HOMO-LUMO gaps). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while ESP charges validate experimental NMR shifts.

- Docking studies : AutoDock or Schrödinger Suite can model interactions with microbial targets (e.g., C. albicans CYP51). Key residues (e.g., Leu321, Phe228) may form hydrophobic contacts with methylthio groups, explaining antifungal activity .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity and stability?

Comparative studies of derivatives (e.g., replacing isopropylsulfonyl with benzofuran-carbonyl) reveal:

- Electron-withdrawing groups (e.g., sulfonyl) enhance stability but may reduce membrane permeability.

- Bis(methylthio) moieties improve lipophilicity, increasing antimicrobial potency.

- Steric hindrance from bulky substituents can disrupt target binding, as shown in docking simulations .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., bond lengths, NMR shifts)?

- Bond length/angle mismatches : SC-XRD (solid-state) vs. DFT (gas-phase) discrepancies arise from crystal packing effects. Hirshfeld analysis quantifies these interactions.

- NMR deviations : Solvent polarity in experiments (e.g., DMSO-d₆) versus gas-phase DFT requires inclusion of implicit solvation models (e.g., PCM) for alignment .

Q. What are the challenges in scaling synthesis while maintaining purity for in vivo studies?

- Byproduct formation : Monitor intermediates (e.g., acrylonitrile potassium salts) via LC-MS to avoid side reactions.

- Purification : Use preparative HPLC for high-purity batches (>95%). Stability studies under varying pH/temperature ensure compound integrity during storage .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions to prevent hydrolysis of sulfonyl/methylthio groups.

- Crystallization : Slow evaporation from ethanol/acetone mixtures yields high-quality SC-XRD crystals.

- Data validation : Cross-reference computational results with multiple DFT functionals (e.g., M06-2X vs. B3LYP) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.